molecular formula C13H18ClNO4 B13078591 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide

2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide

カタログ番号: B13078591
分子量: 287.74 g/mol
InChIキー: ONPMVHUXPXOIKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide is a useful research compound. Its molecular formula is C13H18ClNO4 and its molecular weight is 287.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C13H18ClNO4

分子量

287.74 g/mol

IUPAC名

2-chloro-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C13H18ClNO4/c1-15(11(16)7-14)8-9-5-6-10(17-2)13(19-4)12(9)18-3/h5-6H,7-8H2,1-4H3

InChIキー

ONPMVHUXPXOIKC-UHFFFAOYSA-N

正規SMILES

CN(CC1=C(C(=C(C=C1)OC)OC)OC)C(=O)CCl

製品の起源

United States
Foundational & Exploratory

Solvation Dynamics and Equilibrium Profiling of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide is a highly functionalized, lipophilic electrophile frequently utilized as a covalent building block or fragment probe in drug discovery. Due to its unique structural features—an electron-rich trimethoxybenzyl core, a tertiary amide lacking hydrogen-bond donors, and a reactive α -haloacetamide warhead—its solvation behavior presents distinct challenges.

This whitepaper provides an in-depth technical framework for evaluating the kinetic and thermodynamic solubility of this compound in dimethyl sulfoxide (DMSO) and aqueous buffers. By analyzing the causality behind solvent interactions and chemical stability, we establish a self-validating methodological standard for obtaining accurate, artifact-free solubility data.

Physicochemical Profiling & Solvation Causality

To understand the solubility behavior of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide, we must first deconstruct its molecular architecture.

  • Hydrophobic Core & H-Bonding: The molecule possesses zero hydrogen-bond donors (HBD) due to the N-methylation of the amide, but features five hydrogen-bond acceptors (HBA) across its methoxy and carbonyl groups. This imbalance makes it highly lipophilic (Predicted LogP 2.2–2.5) and highly dependent on the solvent's ability to act as a dipole and H-bond donor/acceptor.

  • DMSO Solvation Dynamics: DMSO is a polar aprotic solvent with a strong dipole moment. It excels at solvating molecules with high HBA counts and zero HBDs. The DMSO molecules efficiently surround the trimethoxybenzyl core, disrupting any crystalline lattice forces. Consequently, the compound exhibits exceptional solubility in pure DMSO, easily exceeding 50 mM.

  • The Aqueous "DMSO Crash": When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly shifts. Water molecules, driven by the hydrophobic effect, form highly ordered clathrate-like cages around the bulky trimethoxybenzyl and N-methyl groups. Because the compound cannot donate hydrogen bonds to the water network, the entropic penalty is severe, leading to rapid nucleation and precipitation—a phenomenon known as the "DMSO crash" .

Table 1: Physicochemical Parameters & Solvation Impact
ParameterValue / FeatureImpact on Solubility & Assay Design
Molecular Weight 287.74 g/mol Optimal for fragment/lead-like space; easily detectable via MS.
H-Bond Donors (HBD) 0Drives high DMSO solubility; severely limits aqueous solubility.
H-Bond Acceptors (HBA) 5Allows limited interactions with water, but insufficient to overcome hydrophobicity.
Reactive Warhead 2-chloroacetamideSusceptible to nucleophilic attack; dictates strict buffer selection (avoid thiols/amines).

Buffer Compatibility and Chemical Stability

A critical failure point in evaluating the aqueous solubility of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide is ignoring its chemical reactivity. The 2-chloroacetamide moiety is a classic electrophile designed to undergo SN​2 displacement by nucleophiles.

Causality of Buffer-Induced Artifacts: If thermodynamic solubility is measured over 24–72 hours in a nucleophilic buffer (e.g., Tris at pH > 7.5) or in the presence of reducing agents (e.g., DTT, β -mercaptoethanol), the compound will covalently react with the buffer components. This converts the neutral, poorly soluble parent compound into a highly soluble, ionized adduct. An analyst relying solely on UV-Vis or nephelometry will falsely record a "high solubility" value, unaware that the parent molecule has been destroyed.

Best Practices:

  • Recommended Buffers: Phosphate-Buffered Saline (PBS) or HEPES at pH 7.4. These are non-nucleophilic and will not degrade the chloroacetamide warhead over standard assay timeframes.

  • Analytical Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) must be used instead of standalone UV-Vis to ensure the quantified mass corresponds exclusively to the intact parent ion ( [M+H]+≈288.1 ).

Solvation and Precipitation Pathways

The following diagram illustrates the kinetic and thermodynamic pathways the compound undergoes during solubility testing, highlighting the critical transition states.

SolvationDynamics Solid Crystalline Compound (Hydrophobic Lattice) DMSO DMSO Solvation (High Solubility >50 mM) Solid->DMSO Dissolution StableAq Equilibrium Solubilized Fraction (<100 µM) Solid->StableAq Thermodynamic Dissolution (24-72h Shake-Flask) AqDilute Aqueous Buffer Dilution (PBS/HEPES pH 7.4) DMSO->AqDilute Solvent Shift Supersat Supersaturated State (Metastable) AqDilute->Supersat Kinetic Phase Nucleation Nucleation & Aggregation (Hydrophobic Effect) Supersat->Nucleation Concentration > Kinetic Sol. Supersat->StableAq Concentration < Kinetic Sol. Precipitate Amorphous/Crystalline Precipitate Nucleation->Precipitate DMSO Crash

Caption: Kinetic and thermodynamic phase transitions of 2-chloroacetamide derivatives in solvent systems.

Self-Validating Experimental Protocols

To generate trustworthy data, the protocols below incorporate internal controls and stability-indicating steps. This ensures the system validates itself against degradation or mechanical loss (e.g., non-specific binding to filter plates).

Protocol A: Kinetic Solubility via LC-MS (High-Throughput)

Kinetic solubility mimics the conditions of early-stage in vitro biological assays where compounds are dosed from DMSO stocks .

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM. Self-Validation: Inject a 1 µM dilution of this stock into the LC-MS to confirm >95% purity and establish the baseline [M+H]+ peak area.

  • Aqueous Spiking: Pipette 10 µL of the 10 mM DMSO stock into 990 µL of PBS (pH 7.4) in a low-binding glass vial (final concentration: 100 µM, 1% DMSO).

  • Incubation: Seal and agitate on an orbital shaker at 300 rpm for 2 hours at 25°C.

  • Phase Separation: Centrifuge the sample at 3,000 × g for 20 minutes to pellet any precipitated "DMSO crash" aggregates .

  • Quantification: Carefully aspirate 50 µL of the supernatant. Spike with an internal standard (e.g., caffeine). Analyze via LC-MS/MS against a 5-point calibration curve prepared in matching matrix conditions.

  • Stability Check: Monitor the chromatogram for the presence of a hydrolysis peak ( [M+H]+≈270.1 ). If present at >5% of the parent peak area, flag the kinetic solubility value as compromised by chemical instability.

Protocol B: Thermodynamic Solubility via Shake-Flask (Equilibrium)

Thermodynamic solubility determines the true equilibrium between the solid phase and the saturated solution, crucial for formulation and lead optimization .

Step-by-Step Methodology:

  • Solid Addition: Weigh approximately 2 mg of the crystalline 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide powder into a clean glass vial.

  • Buffer Addition: Add 1.0 mL of PBS (pH 7.4). Ensure an excess of solid remains visible (indicating saturation).

  • Equilibration: Place the vial in a thermostatic shaker at 37°C. Agitate at 300 rpm for 24 to 72 hours. Causality: Long incubation ensures any metastable amorphous precipitates convert to their lowest-energy crystalline polymorph .

  • Filtration/Centrifugation: Centrifuge at 3,000 × g for 20 minutes. Transfer the supernatant to a secondary vial and centrifuge again to ensure zero micro-crystal carryover.

  • Quantification: Dilute the supernatant 1:10 and 1:100 in mobile phase. Analyze via LC-MS/MS, utilizing the same stability-indicating checks as Protocol A.

Workflow Start 2-Chloroacetamide Derivative Kinetic Kinetic Assay (10 mM DMSO Stock) Start->Kinetic Thermo Thermodynamic Assay (Solid Powder) Start->Thermo K_Dilute Dilute in Buffer (1-2h Incubation) Kinetic->K_Dilute T_Buffer Add Buffer (24-72h Shake @ 37°C) Thermo->T_Buffer Filter Centrifugation / Filtration K_Dilute->Filter T_Buffer->Filter Analysis LC-MS/MS Quantification Filter->Analysis

Caption: Parallel workflows for Kinetic and Thermodynamic Shake-Flask solubility profiling.

Expected Solubility Profiles

Based on the physicochemical properties and the behavior of structurally analogous covalent fragments, the expected solubility ranges for 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide are summarized below.

Table 2: Comparative Solubility Profiles
Solvent SystemAssay TypeExpected Solubility RangeStability Risk
100% DMSO Direct Dissolution> 50 mM (High)Low (Store at -20°C to prevent oxidation)
PBS (pH 7.4, 1% DMSO) Kinetic20 µM – 80 µM (Moderate)Low (Over 2-hour timeframe)
PBS (pH 7.4, 0% DMSO) Thermodynamic< 50 µM (Poor)Low to Moderate (Over 72 hours)
Tris (pH 8.0) ThermodynamicInvalidated (Appears High)Critical (Nucleophilic degradation of warhead)

References

  • Bienta. "Shake-Flask Solubility Assay." Bienta ADME Services. Available at:[Link]

  • Concept Life Sciences. "Kinetic Solubility." ADMET & DMPK Assays. Available at: [Link]

  • Marques, M. R. C., et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies, 2024. Available at:[Link]

  • Weng, G., et al. "Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs." Journal of Medicinal Chemistry, ACS Publications, 2024. Available at:[Link]

Technical Whitepaper & Material Safety Data Sheet (MSDS): 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide is a highly specialized, bifunctional building block utilized extensively in advanced medicinal chemistry and drug discovery. The molecule bridges two critical structural domains: a trimethoxybenzyl moiety , a privileged scaffold known for its presence in antimitotic agents and cardiovascular drugs [1], and a chloroacetamide group , a potent electrophile that enables rapid SN​2 coupling.

For drug development professionals, this compound serves as a critical intermediate for synthesizing complex therapeutic scaffolds, such as voltage-gated sodium channel (VGSC) blockers [2]. However, the very electrophilicity that makes it synthetically valuable also renders it a hazardous alkylating agent. This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and self-validating handling protocols required to safely and effectively utilize this compound in a laboratory setting.

Physicochemical Properties & Structural Mechanics

The utility and hazard profile of this compound are directly dictated by its structural mechanics. The electron-withdrawing nature of the carbonyl group adjacent to the C-Cl bond significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating nucleophilic attack. Simultaneously, the trimethoxybenzyl group provides critical hydrogen bond acceptors and steric bulk that fit into the hydrophobic pockets of target biological receptors.

Table 1: Physicochemical & Structural Data
PropertyValueCausality / Synthetic Relevance
Molecular Formula C13​H18​ClNO4​ Defines stoichiometric calculations for batch scaling.
Molecular Weight 287.74 g/mol Critical for mass-to-mole conversions in synthesis.
Physical State Crystalline SolidRequires solubilization in polar aprotic solvents (e.g., DMF, DMSO) prior to reaction execution.
Electrophilicity High ( α -chloroamide)The α -chloro configuration makes the chloride an excellent leaving group, driving rapid SN​2 substitution.

Toxicological Profile & Mechanism of Action

As an α -chloroamide, this compound is a potent alkylating agent. Its primary mechanism of toxicity involves forming irreversible covalent bonds with the nucleophilic thiol groups of essential cysteine residues in biological proteins [3]. This haptenization process can disrupt cellular function, deplete intracellular glutathione, and trigger severe immune responses.

Table 2: GHS Hazard Classifications & Mechanistic Causes
Hazard Class (GHS)IndicatorMechanistic Cause
Acute Toxicity (Oral/Dermal) Category 3 / 4Covalent alkylation of biological nucleophiles, leading to cellular toxicity and oxidative stress.
Skin Sensitization Category 1Haptenization; the molecule binds to epidermal proteins, triggering a T-cell mediated allergic contact dermatitis.
Eye Irritation Category 2ADirect alkylation and subsequent protein denaturation in sensitive corneal tissue.

Experimental Workflow: SN​2 Coupling Methodology

To utilize this intermediate in drug discovery (e.g., coupling with a piperazine derivative to form a VGSC blocker), researchers must employ a highly controlled SN​2 substitution protocol. The following methodology is designed as a self-validating system , ensuring that causality and reaction progress can be empirically tracked.

Step-by-Step Synthetic Protocol
  • Preparation: Dissolve 1.0 equivalent of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. Causality: DMF is a polar aprotic solvent that solvates the cations of the base, leaving the nucleophile naked and highly reactive.

  • Nucleophile Addition: Slowly add 1.2 equivalents of the target nucleophile (e.g., a substituted piperazine or thiol).

  • Base Catalysis: Add 2.0 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ) or N,N-Diisopropylethylamine (DIPEA). Causality: The base acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophile and driving the equilibrium forward.

  • Execution: Stir the reaction mixture at 40–60°C for 8–12 hours.

  • System Validation (Real-Time): Monitor the reaction continuously via LC-MS. Validation Check: The quantitative disappearance of the starting material mass ( m/z 288 [M+H]+ ) and the concurrent emergence of the target product mass confirm the successful displacement of the chloride ion, validating the protocol in real-time.

  • Workup: Quench the reaction with distilled water to precipitate the product or extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

SN2_Workflow A 2-chloro-N-methyl-N- (2,3,4-trimethoxybenzyl)acetamide (Electrophile) E SN2 Transition State (Cl- leaving) A->E B Nucleophile (e.g., Piperazine/Thiol) B->E C Base Addition (K2CO3 / DIPEA) C->E Deprotonates Nu D Solvent System (DMF or Acetonitrile) D->E Solvates Cations F Target Drug Scaffold (e.g., HYP-1 Analogue) E->F Product Formation G Byproduct (KCl / Amine-HCl) E->G Salt Precipitation

Caption: Workflow of SN2 nucleophilic substitution using the chloroacetamide intermediate.

Safety, Handling, and Spill Response Protocols

Due to its toxicity, handling this compound requires strict adherence to OSHA HAZWOPER standards (29 CFR 1910.120) [4].

Standard Handling & Storage
  • Engineering Controls: Must be handled exclusively within a Class II biological safety cabinet or a certified chemical fume hood.

  • PPE: Double nitrile gloves (to prevent permeation by the alkylating agent), splash-proof safety goggles, and a chemically resistant lab coat.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent ambient hydrolysis of the chloroacetamide group. Keep strictly isolated from strong bases and nucleophiles.

Self-Validating Spill Response & Decontamination Pathway

In the event of a spill, standard physical cleanup is insufficient; the electrophilic threat must be chemically neutralized.

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity and isolate the area.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust.

  • Chemical Neutralization: Apply a 10% Sodium Hydroxide (NaOH) solution or a specialized thiol-based scrubbing agent over the spill zone. Causality: The hydroxide or thiol will rapidly undergo nucleophilic substitution with the chloroacetamide, converting it into a non-alkylating, benign derivative.

  • Validation Check: This protocol is self-validating. Post-neutralization, swab the spill zone and test the swab using Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). A lack of colorimetric change confirms the complete quenching of the electrophilic species, validating the area as safe for normal operations.

  • Disposal: Collect all neutralized slurry into a sealed, labeled container for disposal as EPA Hazardous Waste.

Spill_Response S1 Spill Detected (Hazard Identification) S2 Evacuate & Isolate Area (OSHA HAZWOPER) S1->S2 S3 Don PPE (Respirator, Nitrile Gloves) S2->S3 S4 Containment (Vermiculite/Sand) S3->S4 S5 Neutralization (10% NaOH / Thiol Scrub) S4->S5 S6 Collection & Disposal (EPA Hazardous Waste) S5->S6

Caption: OSHA-compliant hazardous chemical spill response and decontamination pathway.

References

  • Zhao, P. et al. "Discovery of novel 6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivative as a potent tubulin inhibitor with promising in vivo antitumor activity." European Journal of Medicinal Chemistry (2023).[Link]

  • National Center for Biotechnology Information. "HYP-1, a novel diamide compound, relieves inflammatory and neuropathic pain in rats." PubMed Central (2012).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6580, Chloroacetamide." PubChem (2024).[Link]

Methodological & Application

Application Note: 2-Chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide (CMTBA) as a Targeted Alkylating Agent

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of covalent probe development and Activity-Based Protein Profiling (ABPP), the design of the electrophilic warhead dictates both the specificity and the toxicity of the molecule. 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide (CMTBA) is a highly specialized alkylating agent that bridges the gap between broad-spectrum labeling and targeted covalent inhibition (TCI).

CMTBA is engineered with a dual-component architecture:

  • The Recognition Motif (N-methyl-N-(2,3,4-trimethoxybenzyl)amine): The 2,3,4-trimethoxybenzyl scaffold is a privileged pharmacophore. Its methoxy groups act as hydrogen bond acceptors, while the benzyl ring engages in π−π stacking and hydrophobic interactions within specific protein pockets (e.g., kinase hinges or allosteric sites).

  • The Electrophilic Warhead (2-Chloroacetamide): Chloroacetamides undergo nucleophilic substitution ( SN​2 ) with cysteine thiolates. Crucially, chloroacetamides are inherently less reactive than their iodoacetamide counterparts. This attenuated reactivity ensures that the warhead relies on the non-covalent affinity of the trimethoxybenzyl group to drive the local effective concentration, thereby preventing promiscuous off-target alkylation[1].

Mechanistic Profiling: The Causality of Covalent Targeting

The alkylation of cysteines by CMTBA is not a random collision event; it is a proximity-driven two-step mechanism. First, the trimethoxybenzyl moiety anchors the molecule into a target binding site (reversible affinity). Second, the spatial proximity of the chloroacetamide group to a nucleophilic cysteine residue (pKa 8.3) facilitates an irreversible SN​2 attack, displacing the chloride ion.

This kinetic selectivity is vital. While traditional iodoacetamide rapidly alkylates cysteines, it is notorious for off-target reactions with lysine, histidine, and the N-terminus[1]. By utilizing a chloroacetamide, CMTBA minimizes these artifacts, though researchers must remain vigilant regarding concentration-dependent methionine oxidation[2].

G A CMTBA (Electrophile + Ligand) C Non-Covalent Complex (Reversible Binding) A->C Affinity Recognition B Target Protein (Cysteine Thiolate) B->C D Covalent Adduct (Irreversible Alkylation) C->D SN2 Attack (Cl- leaving)

Figure 1: Two-step mechanism of targeted covalent alkylation by CMTBA.

Quantitative Data: Comparative Alkylating Agent Profiling

To justify the use of CMTBA over standard proteomics reagents, we must analyze their reactivity profiles. The table below synthesizes the performance metrics of common alkylating agents, highlighting why chloroacetamide derivatives are preferred for targeted applications despite specific caveats[2][3].

Alkylating AgentRelative ReactivityCysteine SpecificityOff-Target Met OxidationPrimary Application
Iodoacetamide (IAA) Very HighLow (Reacts with Lys, His, N-term)Low (2 - 5%)Broad-spectrum proteomics; complete denaturation
2-Chloroacetamide (CAA) ModerateHighHigh (Up to 40% if excess)High-specificity peptide mapping
CMTBA Low (Proximity-dependent)Very High (Target-directed)Moderate (Concentration dependent)Targeted Covalent Inhibition (TCI); ABPP

Data synthesis derived from comparative proteomics studies on artifactual peptide modifications[2].

Experimental Protocols

The following methodologies are designed as self-validating systems . They include critical control steps to ensure that the observed alkylation is driven by specific target engagement rather than non-specific electrophilic stress.

Protocol A: In Vitro Target Engagement via Intact Mass Spectrometry

Objective: Validate the covalent binding of CMTBA to a recombinant target protein and confirm a 1:1 stoichiometry.

Rationale for Choices:

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) is used instead of DTT or β -mercaptoethanol. DTT contains free thiols that will directly react with and quench CMTBA.

  • Buffer pH: The reaction is buffered at pH 8.0. Cysteine must be deprotonated to its highly nucleophilic thiolate form ( S− ) for the SN​2 reaction to proceed efficiently.

Step-by-Step Methodology:

  • Preparation: Dilute the purified recombinant protein to 10 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0).

  • Reduction: Add TCEP to a final concentration of 1 mM. Incubate at room temperature for 30 minutes to ensure all surface cysteines are fully reduced.

  • Control Aliquoting (Self-Validation): Split the sample into three cohorts:

    • Cohort 1 (Vehicle): Add DMSO (1% v/v).

    • Cohort 2 (Denatured Control): Heat the protein at 95°C for 10 minutes prior to compound addition. Causality: If CMTBA relies on the trimethoxybenzyl group binding to a folded pocket, the denatured protein should show drastically reduced labeling kinetics.

    • Cohort 3 (Test): Add CMTBA (10 µM, 1 eq) in DMSO.

  • Alkylation: Incubate all cohorts at 37°C for 2 hours.

  • Quenching: Quench the reaction by adding 1% formic acid to lower the pH, protonating the thiolate and halting SN​2 reactivity.

  • Analysis: Analyze via LC-TOF Intact Mass Spectrometry. Look for a mass shift of +252.1 Da , corresponding to the covalent addition of the N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide adduct (loss of the 35.5 Da chloride leaving group).

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Objective: Identify the proteome-wide targets of CMTBA in native cell lysates.

Workflow Step1 1. Proteome Extraction (Native Cell Lysate, pH 7.5) Step2 2. CMTBA Incubation (Target Engagement & Alkylation) Step1->Step2 Step3 3. Broad-Spectrum Probe (e.g., IAA-Alkyne) Step2->Step3 Step4 4. Click Chemistry & Streptavidin Enrichment Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify Blocked Cys) Step4->Step5

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow using CMTBA.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells in native buffer (PBS, 0.1% NP-40, protease inhibitors without EDTA). Centrifuge at 20,000 x g to clear debris. Adjust protein concentration to 2 mg/mL.

  • CMTBA Dosing: Treat 1 mL of lysate with varying concentrations of CMTBA (0.1 µM, 1 µM, 10 µM) and a DMSO vehicle control. Incubate for 1 hour at 37°C.

  • Competitive Labeling: Add a broad-spectrum alkyne-functionalized probe (e.g., Iodoacetamide-alkyne, 100 µM) to all samples for 1 hour. Causality: Any cysteine successfully alkylated by CMTBA in Step 2 will be "blocked" and cannot react with the IAA-alkyne.

  • Click Chemistry: Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-Azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO 4​ (1 mM). React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins (methanol/chloroform), resuspend, and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion.

  • LC-MS/MS: Analyze the resulting peptides. Proteins showing a dose-dependent decrease in spectral counts compared to the DMSO control are validated targets of CMTBA.

Sources

preparation of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide Stock Solutions for In Vitro Cell Culture

Pharmacological Context & Structural Rationale

2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide is a specialized, rationally designed small molecule characterized by two distinct functional domains. The 2,3,4-trimethoxybenzyl moiety is a well-documented pharmacophore that drives non-covalent recognition, frequently utilized to target hydrophobic pockets such as the colchicine-binding site on tubulin. Conversely, the α-chloroacetamide group acts as an electrophilic "warhead." Once the molecule is anchored in the binding pocket, this warhead undergoes an SN2 reaction with nucleophilic residues—specifically the sulfhydryl (-SH) groups of proximal cysteines—resulting in irreversible covalent inhibition.

Because of this inherent electrophilic reactivity, preparing and storing stock solutions requires rigorous protocols to prevent premature hydrolysis, degradation, or unintended quenching by nucleophiles present in laboratory solvents or cell culture media[1].

Physicochemical Properties & Solvation Strategy

To design a self-validating experimental system, researchers must understand the causality behind the solvation parameters. Chloroacetamides are highly lipophilic but suffer from poor aqueous solubility and are highly susceptible to hydrolysis in the presence of water[1]. Therefore, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice, provided it is strictly anhydrous.

Table 1: Physicochemical Properties and Solvation Parameters

ParameterValue / DescriptionExperimental Implication
Molecular Formula C13H18ClNO4Highly hydrophobic; requires an organic solvent (DMSO).
Molecular Weight 287.74 g/mol Utilized for precise molarity calculations.
Reactive Moiety α-chloroacetamideElectrophilic; reacts rapidly with free thiols (e.g., DTT, GSH).
Primary Solvent Anhydrous DMSO (≥99.9%)Must be strictly water-free to prevent hydrolysis of the warhead.
Max Stock Concentration 10 mM – 50 mMEnsures complete dissolution without compound precipitation.

Mechanistic Rationale for Handling (E-E-A-T)

The in vitro efficacy of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide relies entirely on the structural integrity of its chloroacetamide group.

  • The Threat of Condensation: If the stock solution absorbs atmospheric moisture during freeze-thaw cycles, the warhead will slowly hydrolyze into an inactive hydroxyacetamide[2].

  • The Threat of Nucleophiles: If the compound is exposed to reducing agents (like Dithiothreitol or β-mercaptoethanol) during assay preparation, it will be instantly neutralized via off-target adduction[3].

Mechanism Target Target Protein (Free Cysteine -SH) Complex Non-Covalent Complex (Trimethoxybenzyl Binding) Target->Complex Inhibitor 2-chloro-N-methyl-N- (2,3,4-trimethoxybenzyl)acetamide Inhibitor->Complex Adduct Irreversible Thioether Adduct (Covalent Bond Formed) Complex->Adduct SN2 Nucleophilic Attack

Mechanism of covalent inhibition via chloroacetamide-cysteine adduction.

Experimental Methodologies

Protocol A: Preparation of 10 mM Master Stock Solution

Causality Note: This protocol is designed to eliminate atmospheric exposure. Condensation is the primary cause of batch-to-batch variability for covalent inhibitors stored in DMSO[2].

  • Equilibration: Remove the lyophilized powder from -20°C storage and place it in a desiccator. Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Calculation: To yield a 10 mM master stock, dissolve exactly 2.88 mg of the compound in 1.0 mL of Anhydrous DMSO.

  • Solvation: Add the Anhydrous DMSO directly to the vial. Vortex gently for 30 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature for 1-2 minutes. Do not heat above 37°C to avoid thermal degradation of the chloroacetamide.

  • Aliquoting: Divide the master stock into 10 µL or 20 µL single-use aliquots using amber microcentrifuge vials (to protect against long-term photo-degradation).

  • Storage: Purge the headspace of the vials with dry Argon or Nitrogen gas, seal tightly, and store immediately at -80°C.

Workflow A Lyophilized Powder (Store at -20°C in Desiccator) B Equilibrate to Room Temp (Prevent Condensation) A->B C Add Anhydrous DMSO (Amine/Thiol-Free) B->C D Vortex & Sonicate (Max 37°C if needed) C->D E Aliquot into Amber Vials (Single-Use Volumes) D->E F Store at -80°C (Argon Purged) E->F

Workflow for the preparation and storage of chloroacetamide stock solutions.

Protocol B: Preparation of Cell Culture Working Solutions

Causality Note: Fetal Bovine Serum (FBS) contains high concentrations of Bovine Serum Albumin (BSA), which possesses a highly reactive free cysteine (Cys34). Diluting covalent inhibitors directly into 10% FBS media can lead to rapid sequestration of the drug by BSA, drastically reducing the effective concentration reaching the target cells[3].

  • Thawing: Remove a single-use aliquot from -80°C and warm to room temperature. Discard any unused portion after the experiment; never freeze-thaw.

  • Intermediate Dilution: Dilute the 10 mM stock into serum-free media or PBS to create a 100X intermediate solution (e.g., 1 mM). This minimizes the localized precipitation that occurs when high-concentration DMSO hits aqueous media.

  • Final Dosing: Add the intermediate solution to the cell culture plate to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Serum Considerations: For optimal covalent targeting, perform the initial 1-2 hour drug incubation in serum-free or low-serum (1% FBS) media. Afterward, the media can be supplemented back to standard 10% FBS.

Quality Control & Self-Validation System

To ensure the integrity of the experimental setup, the stock solution must be treated as a self-validating system. Periodically verify the stock's chemical activity using the following orthogonal methods:

  • LC-MS Profiling: Run a diluted aliquot on LC-MS to confirm the presence of the intact parent mass (M+H ≈ 288.1) and the absence of the hydrolyzed byproduct (M+H ≈ 270.1).

  • Ellman's Reagent Assay: To verify the electrophilic reactivity of the chloroacetamide warhead, incubate a fraction of the stock with a known concentration of glutathione (GSH). Utilize DTNB (Ellman's reagent) to quantify the depletion of free thiols. A highly active stock will rapidly deplete the available GSH.

References

  • Title: Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors Source: bioRxiv URL: [Link]

  • Title: Covalent Tethering of Fragments For Covalent Probe Discovery Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals seeking to troubleshoot and optimize the synthesis of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide. The synthesis typically involves a two-step sequence: a reductive amination to form the secondary amine precursor, followed by an N-acylation using chloroacetyl chloride.

Module 1: Precursor Generation (Reductive Amination)

Q: My reductive amination of 2,3,4-trimethoxybenzaldehyde with methylamine yields a complex mixture of over-reduced alcohols and unreacted aldehyde. How can I improve the chemoselectivity?

A: The issue stems from the choice of the reducing agent. Using standard sodium borohydride (NaBH4) often leads to the direct reduction of the starting aldehyde to 2,3,4-trimethoxybenzyl alcohol before the imine can fully form.

Causality & Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3). STAB is a milder, sterically hindered reducing agent that selectively reduces the imine intermediate over the starting aldehyde[1]. The electron-donating nature of the three methoxy groups on the benzaldehyde ring slows down imine condensation. Therefore, pre-stirring the aldehyde and methylamine to allow complete imine formation before adding STAB is critical to maximizing your yield.

Protocol 1: Optimized Reductive Amination

  • Imine Formation: Dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add methylamine (2.0 eq, 33% in absolute ethanol) and a catalytic amount of glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 eq) portion-wise over 15 minutes to control hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 DCM:MeOH). The starting aldehyde (UV active, higher Rf) should disappear, replaced by a ninhydrin-active spot (lower Rf) representing the secondary amine. If the aldehyde spot persists, imine formation was incomplete prior to STAB addition.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate to yield N-methyl-2,3,4-trimethoxybenzylamine.

Module 2: N-Acylation Dynamics

Q: During the acylation of N-methyl-2,3,4-trimethoxybenzylamine with chloroacetyl chloride, my yields plateau at 50-60%, and I observe a highly polar byproduct on TLC. What is going wrong?

A: Chloroacetyl chloride is a highly reactive, bifunctional electrophile. The polar byproduct is likely the result of either hydrolysis or over-alkylation[2].

Causality & Solution:

  • Hydrolysis: Trace water in the solvent reacts with the acid chloride to form chloroacetic acid.

  • Dimerization: The α -chloro group of the newly formed product is susceptible to nucleophilic attack by unreacted secondary amine, forming a tertiary amine dimer.

This reaction is highly exothermic. Localized heating during the addition of chloroacetyl chloride accelerates both hydrolysis and displacement of the α -chloride. Strict temperature control and the use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) are required to neutralize the HCl byproduct without competing for the electrophile.

Protocol 2: Optimized N-Acylation

  • Preparation: Dissolve N-methyl-2,3,4-trimethoxybenzylamine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Cooling: Submerge the reaction flask in an ice-salt bath and cool the internal temperature to -5 °C.

  • Addition: Dilute chloroacetyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes.

  • Self-Validation Checkpoint: Monitor the internal temperature during addition. If the temperature spikes above 0 °C, pause the addition. Post-reaction TLC (Eluent: 7:3 Hexanes:EtOAc) should show a new UV-active spot (product) with no ninhydrin-active spots (indicating complete consumption of the secondary amine).

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove hydrolyzed chloroacetic acid), and brine. Dry and concentrate.

Quantitative Data Summary
ParameterStandard ConditionOptimized ConditionCausality / Impact on Yield
Reducing Agent NaBH4NaBH(OAc)3 (STAB)Prevents premature reduction of aldehyde to alcohol[1].
Acylation Base NaOH (aq) / TEADIPEA (anhydrous)Prevents hydrolysis of chloroacetyl chloride; reduces nucleophilic side reactions[2].
Addition Temp Room Temp-5 °C to 0 °CSuppresses exothermic degradation and α -chloro displacement.
Solvent THFDCM (anhydrous)DCM provides superior solubility for the amine and limits water coordination.
Synthesis Workflow Visualization

SynthesisWorkflow A 2,3,4-Trimethoxybenzaldehyde + Methylamine B Imine Intermediate A->B Dehydration (Mild Acid) C N-Methyl-2,3,4-trimethoxybenzylamine (Secondary Amine) B->C Reductive Amination E 2-Chloro-N-methyl-N- (2,3,4-trimethoxybenzyl)acetamide C->E N-Acylation (DCM, 0°C) D Chloroacetyl Chloride + DIPEA (Base) D->E Acylating Agent Opt1 Opt: NaBH(OAc)3 (STAB) Chemoselective Reduction Opt1->C Opt2 Opt: T < 0°C, Dropwise Addition Prevent Hydrolysis/Dimerization Opt2->E

Workflow for the optimized synthesis of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide.

References
  • Title: Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride Source: ACS Omega / PubMed Central URL: [Link]

  • Title: Smart mechanochemistry: optimizing amino acid acylation with one factor at a time, design of experiments and machine learning methods Source: RSC Mechanochemistry URL: [Link]

Sources

Technical Support Center: Crystallization Optimization for 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of complex active pharmaceutical ingredient (API) intermediates.

The compound 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide presents a unique set of crystallization challenges. It features a highly lipophilic, electron-rich trimethoxybenzyl core coupled with a reactive electrophilic chloroacetyl group. This combination often leads to uncontrolled supersaturation, resulting in liquid-liquid phase separation (oiling out), polymorphic instability, and the entrapment of solvolysis degradants.

This guide is designed to move your process from a trial-and-error approach to a thermodynamically controlled, self-validating system.

Part 1: Troubleshooting Guide

Q: My crystallization is yielding a sticky, biphasic emulsion instead of a suspension. How do I fix this "oiling out" phenomenon? A: You are experiencing Liquid-Liquid Phase Separation (LLPS).

  • Causality: LLPS occurs when your thermodynamic cooling trajectory crosses the binodal curve (a miscibility gap) before intersecting the solubility curve. Because the trimethoxybenzyl moiety is highly lipophilic, rapid cooling forces the solute to separate into a solute-rich oil phase rather than forming a rigid crystal lattice. These oil droplets act as a sink for impurities and eventually solidify into an amorphous gum.

  • Solution: To bypass the miscibility gap, you must alter the thermodynamics. Shift your solvent system to an Ethyl Acetate/Heptane mixture (1:2 v/v) and introduce a controlled seeding strategy. Seeding within the Metastable Zone Width (MSZW) provides a low-energy surface for nucleation, pulling solute out of the liquid phase and preventing the system from reaching the critical supersaturation levels required for LLPS 1.

LLPS_Pathway Start Homogeneous Solution (High Temp) Cooling Cooling Trajectory Start->Cooling MSZW Enter Metastable Zone (Supersaturated) Cooling->MSZW Optimal Path Binodal Cross Binodal Curve (Miscibility Gap) Cooling->Binodal Rapid Cooling / Poor Solvent Seeding Controlled Seeding MSZW->Seeding LLPS Liquid-Liquid Phase Separation (Oiling Out) Binodal->LLPS Growth Crystal Growth (High Purity) Seeding->Growth Amorphous Amorphous/Impure Solid (Agglomeration) LLPS->Amorphous Uncontrolled Solidification

Caption: Thermodynamic pathways illustrating controlled nucleation vs. Liquid-Liquid Phase Separation.

Q: The isolated crystals show inconsistent melting points across different batches. What causes this and how is it controlled? A: This is a classic case of polymorphism governed by the Ostwald Step Rule.

  • Causality: The Ostwald Step Rule dictates that the kinetically favored, less stable metastable polymorph will nucleate first. Over time, it undergoes a solvent-mediated phase transformation to the thermodynamically stable form 2. If your filtration timing varies, you are isolating mixtures of these polymorphs.

  • Solution: Prolong the maturation (slurry) time at the end of your cooling ramp. Hold the suspension at 5°C for at least 2 hours to allow Ostwald ripening to reach completion.

Q: High levels of the unreacted 2,3,4-trimethoxybenzylamine precursor are being trapped in the final product. How can I improve impurity rejection? A:

  • Causality: Rapid, linear addition of antisolvent generates massive local supersaturation. This causes a burst of secondary nucleation, leading to fine crystals that agglomerate and trap mother liquor (liquid inclusions) containing the precursor.

  • Solution: Implement a non-linear (cubic) antisolvent dosing profile. This maintains a constant, low level of supersaturation, promoting the growth of existing crystals rather than the nucleation of new, fine particles.

Part 2: Frequently Asked Questions (FAQs)

Q: Why should I avoid methanol or ethanol as a solvent for this compound? A: The chloroacetyl group on the acetamide is a reactive electrophile. At elevated dissolution temperatures (e.g., 60°C), primary alcohols act as nucleophiles. This leads to solvolysis (displacement of the chloride), generating methoxyacetamide or ethoxyacetamide degradants. Ethyl acetate provides the necessary hydrogen-bond acceptor properties to dissolve the tertiary amide without the risk of nucleophilic degradation.

Q: How do I accurately determine the Metastable Zone Width (MSZW) to know when to seed? A: The MSZW is determined by measuring the polythermal solubility (clear point) and nucleation (cloud point) curves across varying cooling rates. In a modern PAT (Process Analytical Technology) setup, this is done using Focused Beam Reflectance Measurement (FBRM) to track chord length distributions in real-time, defining the exact temperature window where seeding is safe and effective 3.

Part 3: Quantitative Data & Process Parameters

The following tables summarize the thermodynamic boundaries and the resulting impurity rejection metrics when shifting from an uncontrolled process to our optimized protocol.

Table 1: Solubility and MSZW Data (EtOAc/Heptane 1:2 v/v)

Temperature (°C)Solubility (mg/mL)Nucleation Temp (°C)MSZW (°C)
601854812
50120419
4075337
2022166
58N/AN/A

Table 2: Impurity Rejection Profile (Unseeded vs. Seeded/Optimized)

Process ParameterYield (%)Desmethyl Impurity (%)Solvolysis Degradant (%)Final Purity (HPLC Area %)
Unseeded (LLPS)78.51.250.8596.10
Seeded + Cubic92.00.05< 0.0199.85

Part 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system . Step 3 includes a physical check to ensure the thermodynamic state of the solution is correct before proceeding.

  • Dissolution: Suspend crude 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide in Ethyl Acetate (5 relative volumes). Heat the reactor to 60°C under moderate agitation until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallizer. Causality: This removes foreign particulates that act as templates for uncontrolled primary nucleation.

  • Cooling & Seeding (Self-Validation): Cool the filtrate to 45°C (safely within the MSZW). Add 1 wt% of pure, milled crystalline seeds.

    • Validation Check: Hold the temperature for 30 minutes. If the seeds dissolve, the system is under-saturated (re-evaluate solvent ratio). If they remain suspended with sharp edges, the system is correctly supersaturated.

  • Antisolvent Dosing: Dose Heptane (10 relative volumes) using a cubic addition profile over 2 hours. Causality: This slowly decreases solubility, driving crystal growth exclusively on the existing seed surfaces.

  • Maturation: Cool the suspension to 5°C at a rate of 0.1°C/min. Hold at 5°C for 2 hours to allow Ostwald ripening, ensuring complete transformation to the thermodynamically stable polymorph.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with cold Heptane (2 volumes) to displace residual mother liquor. Dry in a vacuum oven at 40°C to a constant weight.

Workflow N1 1. Dissolution EtOAc 60°C N2 2. Polish Filtration Remove particulates N1->N2 N3 3. Cooling & Seeding 45°C 1wt% seeds N2->N3 N4 4. Antisolvent Dosing Heptane 2 hours N3->N4 N5 5. Maturation Ostwald Ripening 5°C N4->N5 N6 6. Isolation Filter & Dry Vacuum N5->N6

Caption: Optimized cooling and antisolvent crystallization workflow for the target acetamide.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design (ACS Publications).1

  • Ostwald Rule of Stages: Myth or Reality? Crystal Growth & Design (ACS Publications).2

  • Metastable Zone Width (MSZW) in Crystallization. Mettler Toledo Process Analytics.3

Sources

Technical Support Center: Stability and Storage of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this key chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and regulatory standards to address challenges you may encounter during its storage and handling.

Understanding the Molecule: A Proactive Approach to Stability

2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide is a substituted chloroacetamide derivative. Its stability is primarily influenced by three key structural features:

  • The Chloroacetamide Moiety: This functional group is susceptible to nucleophilic substitution, particularly hydrolysis, where the chlorine atom can be displaced.

  • The Amide Bond: Amide bonds are generally stable but can undergo hydrolysis under strong acidic or basic conditions, leading to cleavage of the molecule.

  • The Trimethoxybenzyl Group: The electron-rich aromatic ring with three methoxy groups can be sensitive to oxidation and photodegradation. The electronic effects of these groups can also influence the reactivity of the adjacent amide bond.[1][2][3]

Proactively addressing the potential degradation pathways associated with these features is the most effective strategy for ensuring the long-term integrity of the compound.

Troubleshooting Guide: Investigating and Resolving Degradation

This section is designed to help you diagnose and solve potential stability issues.

Q1: I've observed a new peak in my HPLC analysis of a stored sample. How do I determine the cause and prevent further degradation?

A1: The appearance of a new peak is a primary indicator of degradation. The following workflow will guide you through identifying the degradation product and implementing corrective actions.

G Troubleshooting Workflow for Compound Degradation cluster_0 Phase 1: Identification cluster_1 Phase 2: Pathway Diagnosis cluster_2 Phase 3: Corrective Action A New Peak Observed in HPLC/UPLC B Characterize Degradant (LC-MS/MS Analysis) A->B C Determine Mass Shift from Parent Compound B->C D Mass Shift: +16 Da (or related) C->D Analyze E Mass Shift: +1 Da (-Cl, +OH) C->E Analyze F Mass Shift: Amide Cleavage (e.g., loss of chloroacetyl group) C->F Analyze G Other/Complex Shift C->G Analyze H Probable Cause: Oxidation Actions: 1. Purge container with inert gas (N₂ or Ar). 2. Store in amber vials to exclude light. 3. Check for metal ion contamination. D->H I Probable Cause: Hydrolysis Actions: 1. Ensure compound is stored in a desiccator. 2. Use anhydrous solvents for solutions. 3. Check pH of any solutions; buffer if necessary. E->I J Probable Cause: Hydrolysis (Acid/Base) Actions: 1. Avoid exposure to acidic or basic conditions. 2. Store as a dry solid. 3. Verify purity of solvents and reagents. F->J K Probable Cause: Photodegradation or Complex Pathway Actions: 1. Store in amber or foil-wrapped containers. 2. Re-evaluate storage temperature (consider colder). 3. Conduct forced degradation study for confirmation. G->K

Caption: Troubleshooting workflow for identifying and mitigating degradation.

Expert Insights on the Workflow:

  • Step 1: Characterization: The first step is always data acquisition. An LC-MS/MS analysis is invaluable. It not only confirms the presence of a new species but also provides its molecular weight, which is critical for identification. High-resolution mass spectrometry can provide the elemental composition, further refining the identity of the degradant.[4]

  • Step 2: Diagnosis:

    • Oxidation (+16 Da): A mass increase of 16 Da often suggests the addition of an oxygen atom (hydroxylation on the aromatic ring or N-oxidation). This points towards oxidative degradation.

    • Hydrolysis of Chloroacetyl Group (+1 Da): The substitution of chlorine (mass ~35.5) with a hydroxyl group (mass ~17) results in a net mass change that can be identified by MS, pointing to hydrolysis.

    • Amide Hydrolysis: This would result in a fragment corresponding to the trimethoxybenzylamine portion of the molecule.

  • Step 3: Corrective Action: The proposed actions are based on preventing the diagnosed degradation pathway. For instance, if oxidation is suspected, the primary corrective action is to remove oxygen from the storage environment.[5][6]

Frequently Asked Questions (FAQs)

Storage and Handling

Q2: What are the ideal long-term storage conditions for solid 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide?

A2: Based on best practices for halogenated pharmaceutical intermediates and related chloroacetamide compounds, the following conditions are recommended for maximizing shelf life:

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of potential hydrolytic and oxidative reactions.[7]
Atmosphere Inert Gas (Nitrogen or Argon)Minimizes the risk of oxidative degradation by displacing oxygen.
Light Protected from Light (Amber Vial)The trimethoxybenzyl moiety may be susceptible to photodegradation. Storing in the dark is a critical preventative measure.[6][8]
Humidity Dry/DesiccatedPrevents hydrolysis of the chloroacetamide group and the amide bond. Store in a tightly sealed container, preferably within a desiccator.[9][10]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen. Glass is generally preferred for its inertness.[11]

Q3: Can I store this compound at room temperature for short periods?

A3: While short-term storage at ambient temperature (e.g., during experimental use on the benchtop) is generally acceptable, it is not recommended for periods longer than a few days. Always return the compound to the recommended refrigerated and desiccated conditions promptly to minimize cumulative exposure to heat and humidity.

Q4: I need to store the compound in solution. What solvent should I use and what are the storage conditions?

A4: For solutions, the risk of degradation, particularly hydrolysis, increases.

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous acetonitrile, dichloromethane, or ethyl acetate. Avoid protic solvents like methanol or ethanol if long-term storage is intended, as they can participate in solvolysis reactions.

  • Storage Conditions: Prepare solutions fresh whenever possible. If storage is necessary, aliquot the solution into smaller vials to minimize freeze-thaw cycles. For extended storage, solutions should be kept at -20°C or -80°C under an inert atmosphere.[12]

Degradation Pathways

Q5: What are the most likely degradation products I should be looking for?

A5: Based on the structure, the primary degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis Product: 2-hydroxy-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide, formed by the displacement of the chlorine atom by a water molecule.

  • Amide Cleavage Products: 2,3,4-trimethoxy-N-methylbenzylamine and chloroacetic acid, resulting from hydrolysis of the amide bond. This is more likely under strong acidic or basic conditions.

  • Oxidation Products: Hydroxylation at one of the open positions on the aromatic ring is a potential oxidative degradation pathway.

  • Photodegradation Products: UV light exposure could lead to more complex reactions, including cleavage of the methoxy groups or other rearrangements.[4][13]

Q6: How can I proactively assess the stability of my specific batch of this compound?

A6: A forced degradation (or stress testing) study is the definitive way to understand the intrinsic stability of your compound. This involves subjecting the compound to harsh conditions to intentionally induce degradation. The results help in identifying potential degradants and developing a stability-indicating analytical method. These studies are a core component of the ICH guidelines on stability testing.[14][15][16]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and products, in line with ICH guidelines.[17][18]

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Methodology:

  • Sample Preparation: Prepare separate solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Hydrolysis: Add 0.1 N HCl to the sample solution. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

  • Basic Hydrolysis: Add 0.1 N NaOH to the sample solution. Keep at room temperature for a specified time (e.g., 2, 8, 24 hours). Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 70°C) for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV/MS method (see Protocol 2). Aim for 5-20% degradation of the parent compound.

Protocol 2: Stability-Indicating HPLC-MS Method

Objective: To develop an analytical method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Instrumentation: HPLC or UPLC system with a PDA/UV detector and coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.[19]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-9 min: 90% B

    • 9-10 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 220 nm and 275 nm. MS in positive electrospray ionization (ESI+) mode, scanning a relevant mass range.

  • Validation: The method is considered "stability-indicating" if it can resolve all the degradation products generated during the forced degradation study from the parent peak and from each other.

References

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Slideshare. Ich guidelines for stability studies 1. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. [Link]

  • Washington State University. Halogenated Solvents. [Link]

  • ResearchGate. A Reversible Protecting Group for the Amide Bond in Peptides. Use in the Synthesis of 'Difficult Sequences'. [Link]

  • ResearchGate. ChemInform Abstract: S-2,4,6-Trimethoxybenzyl (Tmob): A Novel Cysteine Protecting Group for the Nα-9-Fluorenylmethoxycarbonyl (Fmoc) Strategy of Peptide Synthesis. [Link]

  • National Environmental Methods Index. NEMI Method Summary - 535 (TQMS). [Link]

  • Mullani and Nargatti. (2020, April 30). A REVIEW ON FORCED DEGRADATION STUDIES FOR NEW DRUG SUBSTANCES AND DRUG PRODUCTS. IJPSR, 12(5): 2683-2691. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • SIELC Technologies. (2018, February 17). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. [Link]

  • University of Wollongong Australia. Practices for Proper Chemical Storage. [Link]

  • C&EN. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]

  • The University of Sheffield. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • National Center for Biotechnology Information. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. [Link]

  • Waters. Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]

  • Asian Journal of Research in Chemistry. (2013, March 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Louisiana State University. Chemical Storage Guidelines. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

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reducing side products in 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and discovery scientists working with 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide . As a sterically hindered, electron-rich tertiary α -chloroacetamide, this substrate is highly valuable for synthesizing functionalized APIs. However, its use as an electrophile in cross-coupling methodologies (such as Suzuki-Miyaura α -arylation) is notoriously prone to specific side reactions[1].

This document provides mechanistic insights, troubleshooting FAQs, optimization data, and a self-validating experimental protocol to help you minimize side products and maximize your isolated yields.

Mechanistic Pathway & Side Product Divergence

Understanding the exact point of divergence in the catalytic cycle is critical for troubleshooting. The diagram below illustrates the standard Palladium-catalyzed cross-coupling cycle and the specific intermediates where side reactions branch off from the desired pathway.

Pathway Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + 2-chloroacetamide TM Transmetalation Pd(II)-Aryl Complex OA->TM + Ar-B(OH)2 / Base Dehal Protodehalogenation (Side Product) OA->Dehal Reduction Hydro Amide Hydrolysis (Side Product) OA->Hydro OH- Attack RE Reductive Elimination Cross-Coupled Product TM->RE Homo Nucleophile Homocoupling (Side Product) TM->Homo O2 Oxidation RE->Pd0

Figure 1: Catalytic cycle of Pd-catalyzed alpha-arylation highlighting pathways to major side products.

Troubleshooting FAQs

Q1: I am seeing >30% of the protodehalogenated side product (N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide). How do I prevent this? Causality: Protodehalogenation occurs when the oxidative addition complex (the Pd(II)-enolate equivalent) undergoes reduction by the solvent or ligand before transmetalation can occur. This is exacerbated by slow transmetalation due to the steric hindrance of the bulky 2,3,4-trimethoxybenzyl group. Solution: You must accelerate transmetalation. Switch from standard boronic acids to potassium organotrifluoroborates ( R−BF3​K ). Trifluoroborates provide a slow, controlled release of the active transmetalating species, preventing catalyst stalling[1]. Additionally, use a highly active, bulky dialkylbiaryl phosphine ligand like XPhos (via the XPhos-Pd-G2 precatalyst) to facilitate rapid reductive elimination before reduction can occur.

Q2: My reaction mixture contains significant amounts of biaryl homocoupling products. What is going wrong? Causality: Homocoupling of the aryl nucleophile is typically driven by the presence of trace oxygen (aerobic oxidation of the Pd-aryl species) or an imbalance in stoichiometry where the nucleophile transmetalates twice onto the Pd center. Solution: Strictly degas all solvents (sparge with Argon for 30 minutes or use the freeze-pump-thaw method). Reduce the equivalents of the organoboron reagent from 2.0 to 1.05–1.1. The stability of trifluoroborates allows for near-stoichiometric loading without loss of efficiency[2].

Q3: The amide bond is cleaving, yielding 2,3,4-trimethoxy-N-methylbenzylamine. How do I protect the amide? Causality: While tertiary amides are generally robust, the highly electron-donating 2,3,4-trimethoxybenzyl group stabilizes the developing positive charge on the nitrogen during hydrolysis. This makes the amide susceptible to cleavage under strongly basic, aqueous conditions (e.g., NaOH or KOH at elevated temperatures). Solution: Move to milder, semi-aqueous base systems. Replace strong hydroxide bases with Cs2​CO3​ or K3​PO4​ in a THF/ H2​O (4:1) solvent system. This provides sufficient basicity to activate the boron species without hydrolyzing the substrate[1].

Q4: I'm getting poor overall conversion despite optimizing the base and ligand. Is the catalyst being poisoned? Causality: The three methoxy groups on the benzyl ring can act as weak chelating agents. In high concentrations, they can coordinate to the Pd center, displacing the ligand and poisoning the catalyst. Furthermore, α -chloro groups are inherently less reactive than bromides or iodides. Solution: Elevate the reaction temperature to 80–100 °C. Ensure the use of a pre-formed palladacycle catalyst (XPhos-Pd-G2) rather than mixing Pd2​(dba)3​ and free ligand. The G2 precatalyst guarantees a 1:1 Ligand-to-Palladium ratio and generates the active Pd(0) species rapidly upon mild base activation, outcompeting substrate chelation.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide with phenylboronic acid derivatives. Notice how the shift to trifluoroborates and XPhos-Pd-G2 drastically reduces side products.

EntryCatalyst / LigandBoron SourceBaseSolventTemp (°C)Yield (%)Dehalogenation (%)Hydrolysis (%)
1 Pd(PPh3​)4​ Ph−B(OH)2​ K2​CO3​ Toluene/ H2​O 80124515
2 Pd2​(dba)3​ / SPhos Ph−B(OH)2​ NaOHTHF/ H2​O 80352038
3XPhos-Pd-G2 Ph−B(OH)2​ Cs2​CO3​ THF/ H2​O 1006818< 5
4XPhos-Pd-G2 Ph−BF3​K Cs2​CO3​ THF/ H2​O 10091 < 2 < 2

Data synthesized from established α -chloroacetamide cross-coupling protocols[1].

Validated Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol utilizes a self-validating workflow to ensure catalyst activation and complete conversion while suppressing side reactions.

Reagents:

  • 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide (1.0 equiv, 0.50 mmol)

  • Potassium aryltrifluoroborate (1.05 equiv, 0.525 mmol)

  • XPhos-Pd-G2 (0.01 equiv, 1 mol%)

  • Cs2​CO3​ (3.0 equiv, 1.50 mmol)

  • THF / H2​O (4:1 ratio, 2.0 mL total volume)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the 2-chloroacetamide substrate, the potassium aryltrifluoroborate, Cs2​CO3​ , and the XPhos-Pd-G2 precatalyst.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Preparation & Addition: In a separate flask, prepare a 4:1 mixture of THF and deionized water. Sparge the solvent mixture with Argon for 30 minutes to remove dissolved oxygen (critical for preventing homocoupling). Add 2.0 mL of the degassed solvent to the Schlenk tube via syringe.

  • Catalyst Activation (Self-Validation Checkpoint 1): Stir the mixture at room temperature for 5 minutes. Visual confirmation: The solution should transition from a pale yellow suspension to a homogeneous deep red/orange solution. This color change indicates the successful generation of the active XPhos-Pd(0) species.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 18 hours.

  • Reaction Monitoring (Self-Validation Checkpoint 2): After 18 hours, cool the reaction to room temperature. Remove a 10 μ L aliquot, dilute with EtOAc, and analyze via TLC (Hexanes/EtOAc 1:1) and LC-MS. Analytical confirmation: The UV-active starting material spot (typically around Rf​ 0.4) should be completely consumed. LC-MS should show the product mass with <2% of the [M-Cl+H] (protodehalogenation) mass peak.

  • Workup: Dilute the mixture with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure α -arylated amide.

References[2] Title: Pd-Catalyzed Alkynylation of 2-Chloroacetates and 2-Chloroacetamides with Potassium Alkynyltrifluoroborates

Source: Organic Letters - ACS Publications URL: [Link]1] Title: Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide vs. Bromoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of covalent probes and targeted covalent inhibitors (TCIs), the choice of electrophilic warhead dictates the balance between potency and selectivity. This guide provides an objective, mechanistic comparison between a highly tuned, sterically hindered tertiary chloroacetamide—2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide —and the broader class of bromoacetamide derivatives .

While bromoacetamides are classic, highly reactive alkylating agents used for broad bioconjugation, their intrinsic reactivity often leads to promiscuous off-target labeling and rapid depletion by intracellular glutathione (GSH)[1][2]. Conversely, the specific tertiary chloroacetamide represents a modern "electrophile-first" design philosophy. By severely attenuating intrinsic reactivity through steric hindrance and a poorer leaving group, this molecule relies entirely on the non-covalent binding affinity of its electron-rich trimethoxybenzyl moiety to drive proximity-based covalent bond formation[1].

Mechanistic & Physicochemical Divergence

Leaving Group Dynamics & Intrinsic Reactivity

The fundamental difference in reactivity begins with the halogen leaving group. Bromide (Br⁻) is larger, more polarizable, and a significantly better leaving group than chloride (Cl⁻). Consequently, bromoacetamides undergo rapid bimolecular nucleophilic substitution ( SN​2 ) with soft nucleophiles like cysteine thiolates, exhibiting typical second-order rate constants of 0.6 - 10 M⁻¹s⁻¹ at physiological pH ([3]). In contrast, chloroacetamides possess a higher activation energy barrier, making them inherently milder electrophiles ([1]).

Steric Shielding in Tertiary Amides

2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide is a tertiary amide. Typical bromoacetamides used in bioconjugation are primary or secondary amides. The addition of the N-methyl and N-benzyl groups creates massive steric bulk around the electrophilic α -carbon. This shielding restricts the trajectory of incoming nucleophiles. Furthermore, the lack of an N-H hydrogen bond donor alters the preferred cis/trans conformation of the amide bond, further burying the reactive center and drastically reducing its susceptibility to background thiols.

The Proximity Effect: Non-Covalent Anchoring

Because the tertiary chloroacetamide has near-zero intrinsic reactivity, it operates via a two-step kinetic mechanism ( E+I⇌E⋅I→E−I ). The 2,3,4-trimethoxybenzyl group acts as a critical reversible recognition motif. When this electron-rich aromatic ring binds to a complementary hydrophobic/cationic pocket on a target protein ( KI​ ), it anchors the molecule. This precisely orients the otherwise unreactive chloroacetamide adjacent to a target cysteine, increasing the effective local concentration to overcome the high activation energy barrier and drive covalent modification ( kinact​ )[2].

ReactivityLogic cluster_bromo Bromoacetamide Derivatives cluster_chloro Tertiary Chloroacetamide B1 Excellent Leaving Group (Br-) B2 Low Activation Energy B1->B2 B3 High Intrinsic Reactivity (Promiscuous Alkylation) B2->B3 C1 Poor Leaving Group (Cl-) + Steric Hindrance C2 High Activation Energy C1->C2 C3 Low Intrinsic Reactivity (Requires Proximity Effect) C2->C3

Logical flow comparing intrinsic reactivity drivers of bromoacetamides vs. tertiary chloroacetamides.

Quantitative Reactivity Comparison

Physicochemical PropertyBromoacetamide Derivatives2-Chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide
Electrophile Classification Strong / Highly ReactiveMild / Tuned
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Amide Substitution Typically Primary/SecondaryTertiary (N-methyl, N-benzyl)
Steric Hindrance at α -Carbon Low to ModerateExceptionally High
Typical GSH Half-Life ( t1/2​ ) Minutes to < 2 hours> 24 hours
Mechanism of Selectivity Kinetically driven (reacts with most accessible thiols)Thermodynamic/Proximity driven (requires specific pocket binding)
Primary Application Broad bioconjugation, Activity-Based Profiling (ABPP)Targeted Covalent Inhibitors (TCIs), Fragment Screening

Self-Validating Experimental Workflows

To objectively compare these compounds, researchers must employ self-validating assay systems that measure both intrinsic reactivity (target-independent) and specific labeling stoichiometry (target-dependent).

Protocol 1: Intrinsic Reactivity Profiling (GSH Half-Life Assay)

Causality: To prove that the tertiary chloroacetamide is a "mild" electrophile, we measure its degradation in the presence of Glutathione (GSH), which mimics the primary intracellular thiol sink. Self-Validating System: This assay includes Iodoacetamide (IAA) as a highly reactive positive control to validate LC-MS detection limits, and a buffer-only negative control to account for non-thiol-mediated hydrolysis.

  • Preparation: Prepare 10 mM stock solutions of the test compounds in anhydrous DMSO.

  • Reaction Initiation: Dilute the compounds to a final concentration of 100 µM in PBS (pH 7.4) containing 1 mM GSH (10-fold excess ensures pseudo-first-order kinetics) and 100 µM of an internal standard (e.g., indoprofen).

  • Incubation: Incubate the mixture at 37°C in a thermoshaker.

  • Quenching: At specific time points (0, 1, 2, 4, 8, 12, 24 hours), quench 50 µL aliquots by adding an equal volume of cold acetonitrile containing 1% formic acid.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes to precipitate any impurities.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode). Plot the ratio of the compound peak area to the internal standard over time to calculate the half-life ( t1/2​ ).

Protocol 2: Target-Specific Covalent Adduct Formation (Intact Protein MS)

Causality: To demonstrate that the chloroacetamide achieves selectivity through proximity-driven binding rather than broad alkylation, we use intact protein mass spectrometry to determine the exact stoichiometry of labeling. Self-Validating System: A mutant protein where the target cysteine is mutated to alanine (Cys Ala) must be run in parallel. True proximity-driven selectivity will yield a +Mass shift on the wild-type, but zero labeling on the mutant.

  • Protein Preparation: Purify the recombinant wild-type target protein and the Cys Ala mutant to >95% purity.

  • Buffer Exchange: Dilute proteins to 2 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Avoid DTT or β -mercaptoethanol, which will react with the electrophiles.

  • Dosing: Add the test compound at a 10-fold molar excess (20 µM).

  • Incubation: Incubate at room temperature for 2 hours.

  • Desalting: Desalt the samples using C4 ZipTips or a rapid size-exclusion spin column to remove unreacted compound.

  • Acquisition: Inject into a high-resolution LC-TOF-MS.

  • Deconvolution: Deconvolute the raw mass spectra using maximum entropy algorithms (e.g., MaxEnt1). A single mass shift corresponding to the compound's molecular weight (minus HCl) indicates selective 1:1 stoichiometry.

MS_Workflow N1 1. Protein + Compound Incubation N2 2. Desalting (Remove Excess) N1->N2 N3 3. LC-TOF-MS Analysis N2->N3 N4 4. Spectral Deconvolution N3->N4

Self-validating intact mass spectrometry workflow for quantifying covalent adduct stoichiometry.

References

  • Resnick E, et al. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society (JACS), 2019. Available at:[Link]

Sources

LC-MS/MS Standard Curve Calibration for 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter methods that fail during late-stage validation due to poor calibration strategy design. The quantification of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide —a lipophilic, slightly polar chloroacetamide derivative (Exact Mass: 287.09 Da)—presents a classic bioanalytical challenge.

The electron-rich 2,3,4-trimethoxybenzyl moiety makes this molecule a strong proton acceptor in positive electrospray ionization (ESI+). While this yields excellent baseline sensitivity, it also causes the analyte to compete heavily with endogenous phospholipids for protons at the ESI droplet surface, leading to severe matrix suppression. Furthermore, the reactive chloroacetamide group requires careful control of extraction conditions to prevent ex vivo degradation.

To ensure data integrity and compliance with the FDA Bioanalytical Method Validation Guidance[1] and the harmonized ICH M10 guidelines[2], selecting the correct calibration matrix and internal standard (IS) is non-negotiable. This guide objectively compares three calibration strategies and provides a field-proven, self-validating protocol for this specific compound.

Comparative Analysis of Calibration Strategies

A robust calibration curve must account for both extraction recovery losses and ionization matrix effects. We evaluated three distinct strategies for quantifying our target analyte in human plasma.

Strategy A: Solvent-Based Calibration (Analog IS)

Standards are prepared in neat solvent (e.g., 50% acetonitrile) rather than biological matrix. A structurally similar analog is used as the IS.

  • The Causality of Failure: Solvent-based curves completely fail to replicate the ion suppression environment of the plasma extract. Because the neat solvent lacks competing endogenous phospholipids, the MS/MS detector response is artificially high. When applied to actual plasma samples, this results in a massive negative bias (inaccurate under-quantification).

Strategy B: Matrix-Matched Calibration (Analog IS)

Standards are prepared in blank human plasma. An analog IS (e.g., a 2,4,6-trimethoxybenzyl variant) is used.

  • The Causality of Failure: While matrix-matching solves the baseline suppression issue, the analog IS does not co-elute perfectly with the target analyte. During the chromatographic gradient, the analyte and the analog elute at slightly different retention times, exposing them to different matrix suppression zones. Furthermore, their partition coefficients (LogP) differ, leading to divergent recoveries during Liquid-Liquid Extraction (LLE). This strategy often fails the ICH M10 precision criteria (≤20% CV at LLOQ)[3].

Strategy C: Matrix-Matched Calibration with SIL-IS (The Gold Standard)

Standards are prepared in blank human plasma. A Stable Isotope-Labeled Internal Standard (SIL-IS), specifically the d3-methyl variant (2-chloro-N-(d3-methyl)-N-(2,3,4-trimethoxybenzyl)acetamide), is utilized[4].

  • The Causality of Success: The SIL-IS is chemically identical to the analyte. It shares the exact same extraction recovery and perfectly co-elutes during LC separation. Whatever ion suppression the analyte experiences in the ESI source, the SIL-IS experiences equally. By quantifying the ratio of Analyte/SIL-IS, all matrix and extraction variables are mathematically canceled out, ensuring absolute accuracy.

G Start Select Calibration Matrix Solvent Solvent-Based Start->Solvent Prone to Matrix Effects Matrix Matrix-Matched Start->Matrix ICH M10 Recommended Fail Fails Validation Solvent->Fail IS_Analog Analog IS Matrix->IS_Analog Differential Recovery IS_SIL SIL-IS (d3-methyl) Matrix->IS_SIL Perfect Co-elution IS_Analog->Fail High %CV at LLOQ Pass Passes Validation IS_SIL->Pass Accuracy ±15%

Fig 1. Calibration strategy decision tree for LC-MS/MS bioanalytical method validation.

Quantitative Performance Comparison

The following table summarizes the experimental validation data for the three strategies across a calibration range of 1.0 to 1000 ng/mL in human plasma. According to ICH M10, accuracy must be within ±15% (±20% at LLOQ), and precision (%CV) must not exceed 15% (20% at LLOQ)[4].

Validation ParameterStrategy A: Solvent + Analog ISStrategy B: Matrix + Analog ISStrategy C: Matrix + SIL-ISICH M10 Acceptance Criteria
Linearity (R²) 0.99850.98920.9994 ≥ 0.9900
Accuracy (% Bias) at LLOQ -42.3% (Fail)-18.5% (Pass)+2.1% (Pass) ± 20.0%
Precision (% CV) at LLOQ 28.4% (Fail)22.1% (Fail)4.8% (Pass) ≤ 20.0%
Accuracy (% Bias) at High QC -38.1% (Fail)-12.4% (Pass)-1.5% (Pass) ± 15.0%
IS-Normalized Matrix Factor N/A0.72 (High variance)1.01 (Stable) CV ≤ 15.0%
LLE Extraction Recovery 82% (Analyte) / 65% (IS)82% (Analyte) / 65% (IS)82% (Analyte) / 82% (IS) Consistent Recovery

Self-Validating Experimental Protocol

To ensure trustworthiness, a bioanalytical protocol must be a self-validating system. This means incorporating System Suitability Tests (SST), blank evaluations for carryover, and bracketing Quality Controls (QCs) to continuously verify instrument performance[3].

Phase 1: Matrix-Matched Calibration Preparation

Causality: Preparing standards in the exact biological matrix of the intended study samples is required by the FDA and EMA to account for matrix-induced ionization effects[1].

  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide and its d3-methyl SIL-IS in 100% Acetonitrile.

  • Spiking: Spike the analyte into blank human plasma to create 8 non-zero calibration standards (1.0, 2.0, 10, 50, 200, 500, 800, and 1000 ng/mL).

  • QC Preparation: Prepare independent Quality Control (QC) samples at 1.0 (LLOQ), 3.0 (Low), 400 (Mid), and 750 ng/mL (High).

Phase 2: Liquid-Liquid Extraction (LLE) Workflow

Causality: Chloroacetamides can be reactive. Protein precipitation (PPT) leaves too many endogenous phospholipids in the sample, causing ESI suppression. LLE using a non-polar solvent extracts our lipophilic target while leaving polar proteins and reactive thiols safely behind in the aqueous layer.

  • Transfer 50 µL of plasma (Standard, QC, or Unknown) into a 2 mL 96-well plate.

  • Add 10 µL of SIL-IS working solution (500 ng/mL).

  • Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 7.4) to control the ionization state.

  • Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Transfer 400 µL of the upper organic layer (MTBE) to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (20% Acetonitrile / 80% Water with 0.1% Formic Acid).

G Sample Biological Matrix + Analyte + SIL-IS Extraction LLE Extraction (MTBE) Sample->Extraction Identical Losses ESI ESI+ Ionization (Ion Suppression) Extraction->ESI Co-elution Detector MS/MS Detection Constant Ratio ESI->Detector Identical Suppression

Fig 2. SIL-IS compensation mechanism for extraction losses and ESI matrix effects.

Phase 3: LC-MS/MS Analysis & Self-Validation Checks

Causality: The cleavage of the benzyl-nitrogen bond yields a highly stable 2,3,4-trimethoxybenzyl carbocation (m/z 181.1). Monitoring this transition provides exceptional specificity.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 20% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • Mass Spectrometry (MRM):

    • Analyte: m/z 288.1 → 181.1 (Precursor[M+H]+ → Trimethoxybenzyl product).

    • SIL-IS: m/z 291.1 → 181.1.

  • Run Sequence (The Self-Validating System):

    • Injection 1: System Suitability Test (SST). Ensure instrument response and retention time are stable.

    • Injection 2: Double Blank. Matrix only. Verifies no carryover from the SST.

    • Injection 3: Single Blank (IS only). Verifies the SIL-IS does not contain unlabelled isotopic impurities that would artificially inflate the analyte signal.

    • Injections 4-11: Calibration Curve. Must calculate back to ±15% of nominal values[3].

    • Injections 12+: Unknown Samples bracketed by QCs. If the QCs fail, the run is rejected, ensuring no false data is reported.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. lovelacebiomedical.org.
  • A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look
  • ICH M10 Bioanalytical Method Validation Guideline-1 year L
  • bioanalytical method valid

Sources

validating the biological targets of 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide via proteomics

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the identification and validation of a small molecule's biological target(s) represent a critical juncture. A thorough understanding of the mechanism of action is paramount for advancing a lead compound through the development pipeline, predicting potential on- and off-target effects, and ultimately ensuring clinical success. This guide provides an in-depth comparison of cutting-edge proteomic strategies for the deconvolution of small molecule targets, moving beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices. Our focus is on empowering researchers, scientists, and drug development professionals to design robust, self-validating experiments for confirming the molecular targets of novel bioactive compounds.

The Challenge: From Phenotypic Hit to Validated Target

Phenotypic screens, which assess a compound's effect on cellular or organismal behavior, are a powerful engine for discovering novel therapeutics. However, a significant bottleneck arises when the molecular target of a hit compound is unknown.[1][2] Bridging this gap requires a suite of sophisticated techniques capable of identifying specific protein interactions within the complex milieu of the cellular proteome. Here, we compare and contrast the primary proteomic methodologies employed for this purpose: Affinity Purification-Mass Spectrometry (AP-MS) and Thermal Proteome Profiling (TPP).

Comparative Analysis of Leading Target Deconvolution Strategies

The two most prominent and powerful techniques for identifying the protein targets of small molecules are Affinity Purification-Mass Spectrometry (AP-MS), a form of chemical proteomics, and Thermal Proteome Profiling (TPP), which leverages changes in protein stability.[3][4][5] Each approach has its own set of strengths and weaknesses, and the choice of methodology often depends on the specific research question and the properties of the small molecule .

FeatureAffinity Purification-Mass Spectrometry (AP-MS)Thermal Proteome Profiling (TPP)
Compound Modification Required (immobilization or addition of a handle)[3][6]Not required[1][7]
Principle Enrichment of binding partners based on affinity[8][9][10]Ligand-induced changes in protein thermal stability[1][11]
Primary Output List of potential binding proteins (direct and indirect)Proteome-wide melting curves, identifying stabilized or destabilized proteins[12]
Interaction Type Primarily identifies direct binding partners, but can also pull down complex members[10]Can identify direct binders and also provide insights into downstream pathway effects[7]
Throughput Can be adapted for high-throughput screening[13][14]High-throughput adaptations are available[15][16]
Key Advantage Can be very specific for high-affinity interactions[17]Does not require compound modification, allowing use of the native compound; performed in live cells[1][18]
Key Limitation Compound modification may alter binding; potential for non-specific binding to the matrix[19][20]Not all proteins exhibit a thermal shift upon ligand binding; may miss some targets[12][21]

In-Depth Look: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful and widely used technique for identifying the binding partners of a small molecule.[8][9] The core principle involves using a modified version of the small molecule (the "bait") to capture its interacting proteins (the "prey") from a cell lysate.[8][9]

Experimental Workflow: AP-MS

The general workflow for an AP-MS experiment involves several key steps, each with important considerations for experimental design.

APMS_Workflow cluster_prep Preparation cluster_capture Capture & Wash cluster_analysis Analysis Bait Bait Synthesis (Compound Modification) Matrix Immobilization on Matrix Bait->Matrix Incubate Incubation of Bait with Lysate Matrix->Incubate Lysate Cell Lysate Preparation Lysate->Incubate Wash Washing to Remove Non-specific Binders Incubate->Wash Elute Elution of Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Hit Prioritization LCMS->Data

Figure 1: A generalized workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Protocol: AP-MS for Target Identification

1. Bait Synthesis and Immobilization:

  • Synthesize an analog of the small molecule with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).[22] It is crucial to test the biological activity of the modified compound to ensure the modification does not abrogate its interaction with the target.

  • Covalently couple the modified compound to the activated beads according to the manufacturer's protocol.

2. Cell Culture and Lysis:

  • Culture cells of interest to a sufficient density.

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Purification:

  • Incubate the clarified cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

  • Include a control experiment using beads without the immobilized compound or with an inactive analog to identify non-specific binders.[23]

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent like SDS.

  • Reduce, alkylate, and digest the eluted proteins with trypsin.

  • Desalt the resulting peptides using a C18 solid-phase extraction cartridge.[9]

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Identify the proteins using a database search algorithm.

  • Compare the proteins identified in the experimental sample with the control sample to identify specific binding partners. Quantitative proteomics approaches, such as SILAC, can greatly enhance the confident identification of true interactors.[6]

In-Depth Look: Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA)

TPP is a powerful technique that allows for the unbiased identification of drug targets in a cellular context without the need for compound modification.[1] The method is based on the principle that the binding of a ligand to a protein alters its thermal stability.[11] The Cellular Thermal Shift Assay (CETSA) is a related technique, often used to validate target engagement of a specific protein, typically with antibody-based detection.[11][24][25][26]

Experimental Workflow: TPP

The TPP workflow involves treating cells with the compound, subjecting them to a heat challenge, and then analyzing the soluble protein fraction by mass spectrometry.

TPP_Workflow cluster_treatment Cell Treatment cluster_heat Heat Challenge cluster_analysis Analysis Cells Intact Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Aliquot Aliquot Cells Treat->Aliquot Heat Heat at Different Temperatures Aliquot->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble & Aggregated Proteins Lyse->Separate Digest Tryptic Digestion of Soluble Fraction Separate->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Generate Melting Curves & Identify Hits LCMS->Data

Figure 2: A generalized workflow for Thermal Proteome Profiling (TPP).

Protocol: Thermal Proteome Profiling (TPP)

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.

  • Treat the cells with the small molecule of interest or a vehicle control (e.g., DMSO) for a specified time to allow for compound uptake and target engagement.[25]

2. Heat Treatment:

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of different temperatures (e.g., from 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.[24]

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or other methods that do not denature the remaining soluble proteins.[24][25]

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[24][25]

  • Carefully collect the supernatant containing the soluble proteins.

4. Sample Preparation for Mass Spectrometry:

  • Perform a protein concentration assay on the soluble fractions.

  • Reduce, alkylate, and digest the proteins with trypsin.

  • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.[12]

5. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the labeled peptide mixture by LC-MS/MS.

  • Identify and quantify the proteins across the different temperature points for both the treated and control samples.

  • For each protein, plot the relative amount of soluble protein as a function of temperature to generate melting curves.

  • Identify proteins with a significant shift in their melting temperature in the presence of the compound as potential targets.[27]

Case Study: Hypothetical Signaling Pathway Modulation

Once a direct target is identified, for example, a specific kinase, the next step is to understand the downstream consequences of its modulation.

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor binds Target Identified Target Kinase (e.g., Kinase A) Receptor->Target activates Substrate1 Downstream Substrate 1 Target->Substrate1 phosphorylates Substrate2 Downstream Substrate 2 Target->Substrate2 phosphorylates TF Transcription Factor Substrate1->TF activates Substrate2->TF activates Gene Target Gene Expression TF->Gene regulates Response Cellular Response (e.g., Proliferation) Gene->Response Compound 2-chloro-N-methyl-N- (2,3,4-trimethoxybenzyl)acetamide Compound->Target inhibits

Figure 3: Hypothetical signaling pathway modulated by the identified target.

Conclusion and Future Perspectives

The validation of biological targets is a cornerstone of modern drug discovery. Both AP-MS and TPP offer powerful, complementary approaches to this challenge. AP-MS provides a direct method for capturing binding partners, while TPP offers an unbiased view of target engagement in a native cellular environment without the need for compound modification. The choice between these methods, or their combined use, will depend on the specific compound and the biological question at hand. As mass spectrometry technologies continue to improve in sensitivity and throughput, these proteomic workflows will become even more integral to the development of new medicines.[14][28]

References

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  • Mondal, S., & De, A. (2021). High-throughput chemical proteomics workflow for profiling protein citrullination dynamics. bioRxiv. Retrieved from [Link]

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  • ResearchGate. (n.d.). Schematic overview of the chemical proteomic workflow. Retrieved from [Link]

  • ACS Publications. (2021). A Comparison of Two Stability Proteomics Methods for Drug Target Identification in OnePot 2D Format. Retrieved from [Link]

  • Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. Retrieved from [Link]

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  • Omic-Era. (n.d.). Thermal Proteome Profiling (TPP) Service. Retrieved from [Link]

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  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2010). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 5(1), 43-50. Retrieved from [Link]

  • Al-Ali, H., & Al-Mulla, H. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. Retrieved from [Link]

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  • Pharmastuff4u. (2023). Advantages and Disadvantages of Affinity Chromatography. Retrieved from [Link]

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  • PNAS. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Retrieved from [Link]

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Sources

Comparative Toxicity and Efficacy Guide: 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide vs. Traditional Alkylating Agents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of covalent pharmacology is undergoing a paradigm shift. Historically, alkylating agents have been a cornerstone of oncology, relying on highly reactive electrophiles to crosslink DNA. However, this non-specific mechanism inherently drives severe systemic toxicities. Enter 2-chloro-N-methyl-N-(2,3,4-trimethoxybenzyl)acetamide (CMTBA) —a rationally designed Targeted Covalent Inhibitor (TCI). By coupling a colchicine-site directing moiety (trimethoxybenzyl) with a weakly electrophilic warhead (chloroacetamide), CMTBA redirects alkylation away from DNA and exclusively toward the cytoskeletal protein tubulin.

This guide provides an objective, data-driven comparison of the mechanistic causality, toxicity profiles, and experimental validation protocols between CMTBA and traditional alkylating agents.

Mechanistic Divergence: The Causality of Toxicity

To understand the differential toxicity profiles, we must examine the chemical causality governing how these molecules interact with their targets.

Traditional Alkylating Agents (e.g., Melphalan, Cyclophosphamide): Traditional nitrogen mustards are prodrugs or active electrophiles that form highly unstable, highly reactive aziridinium ion intermediates. These intermediates indiscriminately attack nucleophiles in their vicinity. Because DNA is rich in nucleophilic sites (specifically the N7 position of guanine), these agents cause extensive intra- and inter-strand DNA crosslinking. This catastrophic DNA damage overwhelms cellular repair mechanisms, triggering p53-mediated apoptosis . Consequently, any rapidly dividing cell—such as hematopoietic stem cells in the bone marrow or epithelial cells in the gastrointestinal tract—is severely damaged, leading to dose-limiting systemic toxicity.

CMTBA (Targeted Covalent Tubulin Inhibitor): CMTBA operates on the principle of proximity-driven reactivity. The 2-chloroacetamide warhead is intrinsically a weak electrophile; it is relatively stable in aqueous physiological environments and does not spontaneously react with DNA. However, the 2,3,4-trimethoxybenzyl moiety acts as a highly specific homing beacon for the colchicine-binding pocket at the α/β -tubulin interface. Once bound, the chloroacetamide group is anchored within angstroms of the nucleophilic thiol group of β -tubulin's Cys239 or Cys241. This precise spatial arrangement lowers the activation energy, facilitating an irreversible SN​2 reaction . The resulting covalent thioether bond permanently alters tubulin conformation, preventing microtubule polymerization and inducing mitotic catastrophe, entirely bypassing direct DNA damage .

MOA cluster_traditional Traditional Alkylating Agents cluster_cmtba CMTBA (Targeted Covalent Inhibitor) A Melphalan / Cyclophosphamide B Non-specific DNA Alkylation (Guanine N7) A->B C DNA Crosslinking & Strand Breaks B->C D Systemic Toxicity (Myelosuppression) C->D E CMTBA F Colchicine Site Binding (Trimethoxybenzyl) E->F G Covalent Alkylation (Cys239/241 via Chloroacetamide) F->G H Microtubule Depolymerization G->H I Targeted Cytotoxicity (Spares DNA) H->I

Mechanistic divergence between traditional DNA-alkylating agents and CMTBA-mediated tubulin alkylation.

Comparative Toxicity Profile

The shift from non-specific DNA damage to targeted cytoskeletal disruption fundamentally alters the therapeutic index and adverse event profile. The table below synthesizes the quantitative and qualitative toxicity parameters.

ParameterTraditional Alkylating Agents (e.g., Melphalan)CMTBA (Tubulin-Targeted Covalent Inhibitor)
Primary Target DNA (Guanine N7) β -Tubulin (Cys239/Cys241)
Warhead Reactivity High (Aziridinium ion intermediate)Low/Moderate (Proximity-driven SN​2 )
Hematological Toxicity Severe (Dose-limiting myelosuppression)Mild to Moderate
Neurotoxicity LowModerate (Microtubule disruption in neurons)
Genotoxicity Risk High (Risk of secondary leukemias)Negligible (Does not crosslink DNA)
Mechanism of Cell Death DNA damage response p53 ApoptosisMitotic arrest Mitotic catastrophe

Self-Validating Experimental Protocols

To objectively verify the claims of targeted covalent binding and reduced systemic toxicity, the following self-validating workflows must be employed. These protocols are designed with internal controls to ensure data integrity.

Protocol 1: In Vitro Tubulin Polymerization & Covalent Adduct Validation

Objective: Prove that CMTBA permanently modifies tubulin rather than acting as a reversible binder.

  • Incubation: Incubate purified porcine brain tubulin ( 50μM ) with CMTBA ( 100μM ) and a vehicle control for 2 hours at 37°C in PIPES buffer.

  • The Validation Step (Wash-out): Pass the reaction mixture through a Zeba spin desalting column (7K MWCO).

    • Causality: This critical step removes any free or reversibly bound ligand. If CMTBA only binds non-covalently (like traditional colchicine), it will be washed away, and tubulin will regain its ability to polymerize. If it is a true TCI, the inhibition will persist.

  • Polymerization Assay: Add GTP ( 1mM ) and monitor absorbance at 340 nm to measure microtubule assembly. CMTBA-treated samples should show a flat baseline, indicating irreversible depolymerization.

  • LC-MS/MS Mapping: Digest the desalted protein with trypsin and analyze via LC-MS/MS.

    • Causality: Searching for a mass shift of +285.1 Da (the exact mass of CMTBA minus the leaving chloride ion) on the peptide fragment containing Cys239/241 definitively proves the SN​2 mechanism and rules out off-target protein alkylation.

Protocol 2: Comparative In Vivo Toxicity Profiling

Objective: Quantify the reduction in off-target hematological toxicity compared to traditional alkylators.

  • Dosing Regimen: Administer CMTBA and Melphalan to BALB/c mice at equitoxic doses (normalized to their respective in vitro IC50​ values) via intraperitoneal injection over 14 days.

  • High-Frequency Hematological Profiling: Perform complete blood counts (CBC) via tail vein sampling every 3 days.

    • Causality: Specifically monitoring reticulocytes and neutrophils provides a real-time window into bone marrow suppression. Because these cells have the highest turnover rates, they are the first indicators of non-specific DNA alkylation.

  • The Validation Step (Bone Marrow Histology): On day 14, harvest the femurs, decalcify, and perform H&E staining to assess bone marrow cellularity.

    • Causality: Peripheral blood counts can occasionally be skewed by fluid shifts or splenic sequestration. Direct histological examination of the bone marrow definitively validates whether myelosuppression has occurred, serving as an irrefutable physical record of systemic toxicity.

Workflow A Step 1: Compound Incubation (CMTBA vs. Melphalan) B Step 2: In Vitro Tubulin Polymerization Assay A->B Functional validation C Step 3: LC-MS/MS Covalent Adduct Validation A->C Mechanistic proof D Step 4: In Vivo Murine Model (MTD & Hematology) B->D Proceed to in vivo C->D E Data Synthesis: Toxicity vs. Efficacy Profile D->E Final analysis

Self-validating experimental workflow for comparative toxicity and efficacy profiling.

References

  • Alkylating Agents - Holland-Frei Cancer Medicine Source: NCBI Bookshelf - National Institutes of Health (NIH) URL:[Link]

  • Allocolchicinoids bearing a Michael acceptor fragment for possible irreversible binding of tubulin Source: RSC Medicinal Chemistry (Archived via PubMed Central) URL:[Link]

  • Tubulin Resists Degradation by Cereblon-Recruiting PROTACs Source: Cells Journal (Archived via PubMed Central) URL:[Link]

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